(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicine, this compound may serve as a lead compound for developing new drugs. Its thiazolidinone core is known for its anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for pharmaceutical research.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core, known for their biological activity.
Schiff Bases: Compounds formed from the condensation of amines and aldehydes, similar to the intermediate in the synthesis of the target compound.
Phenethylamines: Compounds with a phenethylamine structure, known for their psychoactive and stimulant properties.
Uniqueness
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of functional groups and structural features. The presence of both a thiazolidinone core and a Schiff base moiety provides a versatile platform for chemical modifications and biological interactions, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H22N2O4S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C21H22N2O4S2/c1-25-16-7-5-4-6-15(16)22-13-19-20(24)23(21(28)29-19)11-10-14-8-9-17(26-2)18(12-14)27-3/h4-9,12-13,24H,10-11H2,1-3H3 |
InChI Key |
BKFHHZKCMMGHIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=C(SC2=S)C=NC3=CC=CC=C3OC)O)OC |
Origin of Product |
United States |
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